molecular formula [13C]6H8N2O8 B602658 Isosorbide-13C6 Dinitrate CAS No. 1246815-45-1

Isosorbide-13C6 Dinitrate

Cat. No.: B602658
CAS No.: 1246815-45-1
M. Wt: 242.09
InChI Key:
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Description

Isosorbide-13C6 Dinitrate is a chemical compound that belongs to the class of organic nitrates . It is used for the treatment of angina pectoris, a condition characterized by chest pain due to reduced blood flow to the heart .


Synthesis Analysis

The synthesis of Isosorbide Dinitrate is a technical challenge as several competitive reactions must be simultaneously handled to promote a high molar yield and avoid side reactions, like degradation and polymerization .


Molecular Structure Analysis

The molecular formula of this compound is C6H8N2O8 . The molecular weight is 242.09 . The structure of Isosorbide Dinitrate is also available as a 2D Mol file .


Physical and Chemical Properties Analysis

Isosorbide Dinitrate appears as a solid . Its melting point is 70°C . The molecular weight is 242.09 and the molecular formula is C6H8N2O8 .

Scientific Research Applications

Voltammetric Analysis

Isosorbide dinitrate (ISDN) can be reduced voltammetrically at a gold working electrode surface in aqueous sodium sulfite solution. This process generates a voltammogram with peak current proportional to the ISDN concentration, enabling quantitative analysis in arterial plasma, synthetic serum, and pharmaceutical dosage forms without needing nitrogen gas purging to eliminate soluble oxygen (Parham & Zargar, 2001).

Role in Endothelial Progenitor Cell Mobilization

ISDN combined with exercise training and rehabilitation can enhance the proliferation, adhesion, and migration abilities of endothelial progenitor cells (EPCs) in patients with coronary heart disease. This indicates a beneficial role in the repair of endothelial injury (Dai et al., 2021).

Chromatographic Analysis

High-performance liquid chromatography (HPLC) has been used to determine ISDN in matrix granules, with validation parameters including specificity, linearity, and accuracy. This technique considers the effect of excipients in medicine composition (Oleynikov & Kaplaushenko, 2019).

Effects on Tumor Oxygenation/Perfusion

ISDN, as a nitric oxide donor, has been studied for its effect on tumor pO2 and blood flow in a murine tumor model. It showed a significant increase in tumor blood flow and pO2, suggesting potential applications in improving radiotherapy treatments (Jordan et al., 2000).

Pharmacokinetics in Serum

Gas chromatography has been employed to analyze ISDN in human serum, providing insights into its pharmacokinetic parameters and potential applications in therapeutic monitoring (Mahmoudian et al., 2009).

Green Analytical Quality by Design-based UPLC Method

An eco-friendly UPLC technique for determining ISD and hydralazine hydrochloride stability may be beneficial in creating novel pharmaceutical products. This method combines UPLC and Green Analytical Quality by Design, emphasizing environmental sustainability (Chanduluru & Sugumaran, 2021).

Mechanism of Action

Target of Action

Isosorbide-13C6 Dinitrate primarily targets the vascular smooth muscle cells . These cells play a crucial role in the regulation of vascular tone and blood flow. By acting on these cells, this compound can influence the dilation of peripheral arteries and veins .

Mode of Action

This compound is an organic nitrate that acts as a nitric oxide (NO) donor . It is converted to the active nitric oxide, which then activates guanylate cyclase . This activation increases levels of cyclic guanosine 3’,5’-monophosphate (cGMP). cGMP activates protein kinases and causes a series of phosphorylation reactions which leads to dephosphorylation of myosin light chains of smooth muscle fibers . This process results in the relaxation of the vascular smooth muscle and consequent dilation of peripheral arteries and veins .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the nitric oxide-cGMP pathway . The increase in cGMP levels leads to the activation of protein kinases, causing a series of phosphorylation reactions. This results in the dephosphorylation of myosin light chains of smooth muscle fibers, leading to muscle relaxation and vasodilation .

Pharmacokinetics

This compound is extensively metabolized in the liver to its active metabolites, isosorbide 5-mononitrate and 2-mononitrate . The onset of action varies depending on the route of administration. For sublingual tablets, the onset is approximately 2 to 5 minutes, while for oral tablets and capsules (including extended-release formulations), it is about 1 hour . The duration of action for sublingual tablets is 1 to 2 hours, and for oral tablets and capsules, it is up to 8 hours . The elimination half-life of the parent drug is about 1 hour .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the relaxation of vascular smooth muscle and the dilation of peripheral arteries and veins . This dilation promotes peripheral pooling of blood and decreases venous return to the heart, thereby reducing left ventricular end-diastolic pressure and pulmonary capillary wedge pressure (preload) . This can help prevent left ventricular remodeling and degradation of cardiac function following myocardial infarction (MI) .

Safety and Hazards

Isosorbide Dinitrate is suspected of damaging the unborn child . It may be harmful if swallowed . It is contraindicated in patients who are allergic to Isosorbide Dinitrate or any of its ingredients .

Future Directions

There is a need to understand the mechanisms of action, and to define the scope of application of this therapy in heart failure or other cardiovascular diseases . The early 21st century may well be the period in which we understand and exploit the NO-signaling pathway as a therapeutic target for cardiovascular diseases .

Biochemical Analysis

Biochemical Properties

Isosorbide-13C6 Dinitrate is an NO donor . It plays a significant role in biochemical reactions, particularly in the cardiovascular system. It interacts with various enzymes and proteins, primarily through the donation of nitric oxide (NO). This interaction leads to the activation of the enzyme guanylate cyclase . The activation of guanylate cyclase, in turn, increases the levels of cyclic guanosine 3’,5’-monophosphate (cGMP). The increase in cGMP levels leads to a series of phosphorylation reactions, resulting in the dephosphorylation of myosin light chains of smooth muscle fibers .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to enhance the proliferation activity, adhesion ability, and migration ability of endothelial progenitor cells (EPCs), playing a beneficial role in the repair of endothelial injury .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to nitric oxide (NO), which then activates guanylate cyclase . This activation leads to an increase in cGMP levels, which in turn activates protein kinases and triggers a series of phosphorylation reactions. These reactions result in the dephosphorylation of myosin light chains of smooth muscle fibers, leading to the relaxation and dilation of blood vessels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that after oral and sublingual doses of standard and sustained-release formulations, plasma levels of this compound are obtained . Over time, the plasma levels of this compound increase rather than decrease after chronic dosing .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, studies have shown that Isosorbide Dinitrate can prevent left ventricular remodeling and degradation of cardiac function following myocardial infarction (MI) when administered at certain dosages .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized in the liver, with a systemic clearance of 3.7 l/min and a distribution volume of 2521 (3.1 l/kg) . The metabolic pathways of this compound involve interactions with various enzymes and cofactors .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It works by relaxing and widening blood vessels, allowing more blood to flow to the heart . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.

Properties

{ "Design of Synthesis Pathway": "The synthesis pathway of Isosorbide-13C6 Dinitrate involves the nitration of Isosorbide-13C6 with a mixture of nitric acid and sulfuric acid.", "Starting Materials": [ "Isosorbide-13C6", "Nitric acid", "Sulfuric acid" ], "Reaction": [ "Add Isosorbide-13C6 to a mixture of nitric acid and sulfuric acid at a temperature of 0-5°C.", "Stir the mixture for 1-2 hours at the same temperature.", "Allow the mixture to warm up to room temperature and then pour it into ice-cold water.", "Extract the resulting solid with ethyl acetate.", "Dry the organic layer with anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure.", "Purify the resulting crude product by recrystallization from ethanol." ] }

CAS No.

1246815-45-1

Molecular Formula

[13C]6H8N2O8

Molecular Weight

242.09

Purity

95% by HPLC; 98% atom 13C

Related CAS

87-33-2 (unlabelled)

Synonyms

1,4:3,6-Dianhydro-D-glucitol-13C6 Dinitrate;  Dinitrosorbide-13C6;  1,4:3,6-Dianhydrosorbitol-13C6 2,5-Dinitrate;  Carvasin-13C6;  Cedocard-13C6;  Corovliss-13C6;  Dignonitrat-13C6;  Dilatrate-13C6;  Diniket-13C6;  ISDN-13C6

tag

Isosorbide Impurities

Origin of Product

United States

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